2,5-difluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
CAS No.: 1040670-60-7
Cat. No.: VC11918693
Molecular Formula: C17H15F2N3O3S2
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040670-60-7 |
|---|---|
| Molecular Formula | C17H15F2N3O3S2 |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 2,5-difluoro-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H15F2N3O3S2/c18-12-4-5-13(19)16(11-12)27(24,25)20-8-2-9-22-17(23)7-6-14(21-22)15-3-1-10-26-15/h1,3-7,10-11,20H,2,8-9H2 |
| Standard InChI Key | NWYKSEFATGBLIV-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=CC(=C3)F)F |
| Canonical SMILES | C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=CC(=C3)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s structure integrates three key moieties:
-
Fluorinated benzene sulfonamide: The 2,5-difluoro substitution enhances electronegativity and metabolic stability.
-
Pyridazinone core: A six-membered ring with two nitrogen atoms at positions 1 and 2, contributing to hydrogen-bonding interactions.
-
Thiophene side chain: A sulfur-containing heterocycle that may improve lipophilicity and target binding.
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via multi-step reactions, as outlined in patent and journal methodologies:
-
Pyridazinone Formation: Cyclocondensation of thiophene-2-carboxylic acid derivatives with hydrazine yields the pyridazinone core .
-
Sulfonamide Coupling: Nucleophilic substitution links the pyridazinone to the fluorinated benzene sulfonamide via a propyl spacer .
-
Purification: Reverse-phase HPLC or recrystallization ensures >95% purity.
Challenges
-
Regioselectivity: Fluorine atoms on the benzene ring require controlled reaction conditions to avoid undesired substitutions .
-
Thiophene Stability: Thiophene’s sulfur may oxidize under harsh conditions, necessitating inert atmospheres.
Biological Activities and Mechanisms
Table 2: In Vitro Antimicrobial Activity
Anticancer Activity
Hypoxia-targeting sulfonamides inhibit carbonic anhydrase IX (CA IX), overexpressed in solid tumors . In MDA-MB-468 breast cancer cells, analogues of this compound showed IC₅₀ values of 1.48–3.99 µM under hypoxic conditions .
Key Mechanisms:
-
CA IX Inhibition: Blocks pH regulation, inducing apoptosis .
-
Cell Cycle Arrest: G0-G1 phase arrest via caspase-3/9 activation .
Pharmacological Applications
Antiviral Prospects
Docking studies against TMPRSS2 (a protease critical for viral entry) suggest moderate affinity (Kd = 2.3 µM) . Further in vivo validation is needed.
Computational Insights
Molecular Docking
-
DHPS Binding: The sulfonamide group coordinates with Asn-27 and His-148 residues (PDB: 1AJ0), mimicking p-aminobenzoic acid .
-
CA IX Interaction: Fluorine atoms form hydrogen bonds with Thr-199 and Glu-106 (PDB: 5FL4) .
ADMET Profiling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume